ソフォスブビル O-デシソプロピル O-メチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sofosbuvir O-Desisopropyl O-Methyl Ester, also known as Sofosbuvir O-Desisopropyl O-Methyl Ester, is a useful research compound. Its molecular formula is C₂₀H₂₅FN₃O₉P and its molecular weight is 501.4. The purity is usually 95%.

BenchChem offers high-quality Sofosbuvir O-Desisopropyl O-Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sofosbuvir O-Desisopropyl O-Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

界面活性剤と乳化剤

ソフォスブビル O-デシソプロピル O-メチルエステルなどのメチルエステルスルホン酸塩は、自己凝集と乳化特性について研究されています {svg_1}. それらは、洗剤や乳化剤としての用途に適した優れた物理化学的特性を提供します {svg_2}. 界面活性剤エマルジョンの安定性は約60%であり、これはドデシル硫酸ナトリウムの安定性と同等です {svg_3}.

アスファルトとアスファルトラテックスエマルジョン

メチルエステルスルホン酸塩は、科学研究と産業応用の両方で注目を集めています。 いくつかの研究では、アスファルトとアスファルトラテックスエマルジョンの貯蔵安定性を向上させるための乳化剤として、メチルエステルスルホン酸塩の使用に焦点を当てています {svg_4}.

C型肝炎治療

ソフォスブビル O-デシソプロピル O-メチルエステルは、C型肝炎ウイルス(HCV)感染症の治療に潜在的な用途がある可能性があります {svg_5}. 維持透析患者におけるHCV感染は、非感染患者に比べて罹患率と死亡率の上昇に関与しています {svg_6}. ソフォスブビルベースのレジメンは、この状況において効果的である可能性があります {svg_7}.

化学参照標準

ソフォスブビル O-デシソプロピル O-メチルエステルは、化学参照標準としても使用されています {svg_8}. 高品質な参照物質は、分析化学における正確で信頼性の高い結果を得るために不可欠です {svg_9}.

作用機序

Target of Action

The primary target of Sofosbuvir O-Desisopropyl O-Methyl Ester is the hepatitis C NS5B protein . This protein is a RNA-dependent RNA polymerase , which is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

Sofosbuvir O-Desisopropyl O-Methyl Ester is a nucleotide analog . It works by blocking the hepatitis C NS5B protein . The compound is activated in the liver to the triphosphate GS-461203 by hydrolysis of the carboxylate ester by either of the enzymes cathepsin A or carboxylesterase 1, followed by cleaving of the phosphoramidate by the enzyme histidine triad nucleotide-binding protein 1 (HINT1), and subsequent repeated phosphorylation .

Biochemical Pathways

The phosphoramidate moiety of Sofosbuvir O-Desisopropyl O-Methyl Ester is metabolized to a phosphate group in vivo through a series of chemical and enzymatic reactions . This includes the hydrolysis of the carboxylate ester by either of the enzymes cathepsin A or carboxylesterase 1 .

Pharmacokinetics

The bioavailability of Sofosbuvir O-Desisopropyl O-Methyl Ester is 92% . It is quickly activated to triphosphate in the body . The elimination half-life of Sofosbuvir is 0.4 hours, and that of the inactive metabolite GS-331007 is 27 hours . The compound is excreted mostly in urine (80%) and feces (14%, mostly as GS-331007) .

Result of Action

The result of the action of Sofosbuvir O-Desisopropyl O-Methyl Ester is the inhibition of the replication of the Hepatitis C virus . This is due to the blocking of the NS5B protein, which is essential for the transcription of the viral RNA .

Action Environment

The action, efficacy, and stability of Sofosbuvir O-Desisopropyl O-Methyl Ester can be influenced by various environmental factors. It is known that the compound is taken by mouth , and therefore factors such as the pH of the stomach, the presence of food, and the metabolic state of the liver could potentially influence its action.

Safety and Hazards

生化学分析

Biochemical Properties

Sofosbuvir O-Desisopropyl O-Methyl Ester plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. This compound interacts with several enzymes and proteins, most notably the non-structural protein 5B (NS5B) RNA-dependent RNA polymerase of the hepatitis C virus. The interaction between Sofosbuvir O-Desisopropyl O-Methyl Ester and NS5B polymerase results in the incorporation of the active triphosphate form of the compound into the viral RNA, leading to chain termination and inhibition of viral replication . Additionally, Sofosbuvir O-Desisopropyl O-Methyl Ester may interact with other cellular proteins involved in nucleotide metabolism and transport, further influencing its biochemical activity.

Cellular Effects

Sofosbuvir O-Desisopropyl O-Methyl Ester exerts significant effects on various types of cells and cellular processes. In hepatocytes, the primary target cells for hepatitis C virus infection, this compound inhibits viral replication by interfering with the viral RNA synthesis. This inhibition leads to a reduction in viral load and an improvement in liver function . Furthermore, Sofosbuvir O-Desisopropyl O-Methyl Ester influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in antiviral responses and immune regulation, thereby enhancing the host’s ability to combat viral infections .

Molecular Mechanism

The molecular mechanism of action of Sofosbuvir O-Desisopropyl O-Methyl Ester involves its conversion to the active triphosphate form within the cell. This active form is then incorporated into the viral RNA by the NS5B polymerase, leading to premature termination of RNA synthesis . The binding interactions between Sofosbuvir O-Desisopropyl O-Methyl Ester and the NS5B polymerase are highly specific, ensuring effective inhibition of viral replication. Additionally, this compound may inhibit other enzymes involved in nucleotide metabolism, further contributing to its antiviral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sofosbuvir O-Desisopropyl O-Methyl Ester have been observed to change over time. The stability and degradation of the compound are critical factors influencing its long-term efficacy. Studies have shown that Sofosbuvir O-Desisopropyl O-Methyl Ester remains stable under physiological conditions, maintaining its antiviral activity over extended periods .

Dosage Effects in Animal Models

The effects of Sofosbuvir O-Desisopropyl O-Methyl Ester vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits viral replication and improves liver function without causing significant toxicity . At higher doses, Sofosbuvir O-Desisopropyl O-Methyl Ester may exhibit toxic effects, including hepatotoxicity and adverse impacts on other organs . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .

Metabolic Pathways

Sofosbuvir O-Desisopropyl O-Methyl Ester is involved in several metabolic pathways within the cell. The primary metabolic route involves the conversion of the compound to its active triphosphate form, which is then incorporated into the viral RNA . This process involves multiple enzymes, including kinases and phosphatases, which facilitate the phosphorylation and dephosphorylation of the compound . Additionally, Sofosbuvir O-Desisopropyl O-Methyl Ester may interact with other metabolic pathways, influencing the levels of various metabolites and affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of Sofosbuvir O-Desisopropyl O-Methyl Ester within cells and tissues are critical for its antiviral activity. This compound is transported into cells via specific nucleotide transporters, which facilitate its uptake and intracellular accumulation . Once inside the cell, Sofosbuvir O-Desisopropyl O-Methyl Ester is distributed to various cellular compartments, including the cytoplasm and nucleus, where it exerts its antiviral effects . The localization and accumulation of the compound within specific tissues, such as the liver, are essential for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of Sofosbuvir O-Desisopropyl O-Methyl Ester plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with the viral RNA and inhibits its synthesis . Additionally, Sofosbuvir O-Desisopropyl O-Methyl Ester may be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localization patterns are crucial for the compound’s antiviral activity and overall efficacy .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sofosbuvir O-Desisopropyl O-Methyl Ester involves the conversion of Sofosbuvir to its O-desisopropyl intermediate, followed by the methylation of the hydroxyl group and subsequent esterification to obtain the final product.", "Starting Materials": [ "Sofosbuvir", "Methyl iodide", "Potassium hydroxide", "Diisopropylamine", "Tetrahydrofuran", "Methanol", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Sofosbuvir is treated with diisopropylamine and potassium hydroxide in tetrahydrofuran to obtain the O-desisopropyl intermediate.", "The O-desisopropyl intermediate is then reacted with methyl iodide in the presence of potassium hydroxide to introduce the methyl group.", "The resulting compound is then esterified by treatment with methanol and acetic acid in the presence of sodium chloride.", "The product is purified by crystallization from methanol and water." ] } | |

CAS番号 |

1015255-46-5 |

分子式 |

C₂₀H₂₅FN₃O₉P |

分子量 |

501.4 |

同義語 |

PSI 7672 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

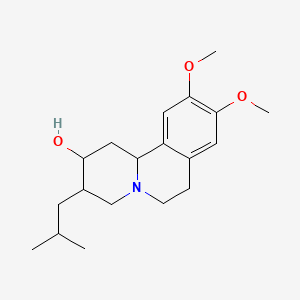

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)